Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate
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Overview
Description
“Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are considered as privileged structures due to their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A detailed synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-based Nek2 inhibitors have also been reported .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The molecular structure of these compounds strongly depends on the substitution pattern .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . These reactions have been well studied and categorized in the literature .Scientific Research Applications
Heterocyclic Nucleus in Medicinal Chemistry
Imidazopyridine compounds, such as Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate, are recognized for their significance in medicinal chemistry due to their versatile bioactive profiles. Studies highlight the imidazo[1,2-b]pyridazine scaffold, a related structure, for its contributions to creating various therapeutically relevant molecules. This includes kinase inhibitors like ponatinib, suggesting potential applications in developing new therapeutic agents with optimized pharmacokinetics and efficacy (Amanda Garrido et al., 2021).
Drug Design and Synthesis
Imidazopyridines serve as critical scaffolds in drug design, particularly in synthesizing selective inhibitors for kinases involved in inflammatory responses. Their structural versatility facilitates the creation of compounds with high selectivity and binding affinity, underscoring their utility in designing novel pharmaceuticals (T. Scior et al., 2011).
Catalysis and Organic Synthesis
Heterocyclic N-oxide molecules, including imidazopyridine derivatives, play a pivotal role in organic synthesis and catalysis. Their applications span from forming metal complexes to designing catalysts for asymmetric synthesis. This highlights the compound's relevance in facilitating various chemical transformations and medicinal applications, hinting at potential research avenues for this compound in catalysis (Dongli Li et al., 2019).
Antimicrobial Applications
Research on imidazopyridine-based derivatives points to their significant potential as inhibitors against multi-drug resistant bacterial infections. The structural features of these compounds, including their bioactivity profile against various bacterial strains, underline the broader category's promise in addressing antibiotic resistance (Bharat Kumar Reddy Sanapalli et al., 2022).
Future Directions
The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The overview of the most efficient and widely applied modern methods provided herein is organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products instead of the catalytic systems applied in an attempt to avoid unnecessary drawing duplications .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are known to interact with various biological molecules .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)6-3-2-4-15-5-7(10(11,12)13)14-8(6)15/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOJTUQMPJMMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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